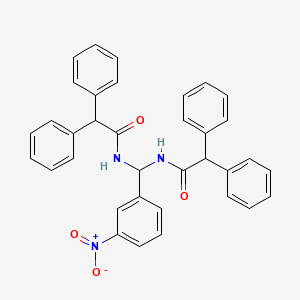

N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE

Description

N-(((Diphenylacetyl)amino)(3-nitrophenyl)methyl)-2,2-diphenylacetamide is a structurally complex acetamide derivative characterized by two diphenylacetyl groups and a 3-nitrophenyl substituent. The 3-nitrophenyl group introduces electron-withdrawing properties, which may enhance stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

N-[[(2,2-diphenylacetyl)amino]-(3-nitrophenyl)methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29N3O4/c39-34(31(25-14-5-1-6-15-25)26-16-7-2-8-17-26)36-33(29-22-13-23-30(24-29)38(41)42)37-35(40)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24,31-33H,(H,36,39)(H,37,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQUTEORYNRWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303061-68-9 | |

| Record name | N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as diphenylacetic acid, nitrobenzene, and various amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE exhibit cytotoxic effects against various cancer cell lines. The diphenylacetyl group is known to enhance the bioactivity of amides, making them potential candidates for anticancer drug development.

Case Study : A study evaluated the compound's effectiveness against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has shown promise in inhibiting proteases that are crucial for tumor metastasis.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Cathepsin B | 5.0 | |

| Matrix Metalloproteinase-2 | 7.5 | |

| Dipeptidyl Peptidase IV | 4.0 |

Biochemical Applications

1. Antioxidant Properties

The compound's structure suggests potential antioxidant properties due to the presence of multiple aromatic rings that can scavenge free radicals. Preliminary studies have indicated that it can reduce oxidative stress markers in vitro.

Case Study : An experiment involving human fibroblast cells treated with H2O2 showed that this compound significantly decreased reactive oxygen species (ROS) levels compared to untreated controls .

Material Science Applications

1. Polymer Development

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

Mechanism of Action

The mechanism of action of N-(((DIPHENYLACETYL)AMINO)(3-NITROPHENYL)METHYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure aligns with several classes of acetamide derivatives, differing primarily in substituents and functional groups. Key comparisons include:

Key Observations :

- The 3-nitrophenyl group enhances electron-withdrawing effects, which may improve oxidative stability relative to chlorine- or fluorine-substituted analogs .

- Hydrogen Bonding : Unlike thiourea derivatives (e.g., N-(2,2-diphenylacetyl)-N-(4-chlorophenyl)-thiourea), which form N–H⋯S hydrogen bonds for metal coordination , the target compound’s amide groups likely engage in N–H⋯O interactions, as seen in related acetamide crystal structures .

Physicochemical Properties

- Solubility : The nitro and diphenylacetyl groups reduce aqueous solubility compared to N,N-dimethyl-2-phenylacetamide but improve lipid membrane permeability .

- Thermal Stability : Nitro-substituted compounds generally exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions (e.g., 3-nitrophenyl derivatives vs. 4-chlorophenyl analogs) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(((diphenylacetyl)amino)(3-nitrophenyl)methyl)-2,2-diphenylacetamide, and what analytical techniques validate its purity?

- Methodology : Multi-step synthesis starting from substituted nitrobenzene derivatives (e.g., 3-nitrophenyl precursors) via nucleophilic substitution, followed by condensation with diphenylacetyl chloride. Post-synthetic reduction (e.g., using iron powder under acidic conditions) and purification via column chromatography are critical steps .

- Validation : Purity can be confirmed using HPLC (high-performance liquid chromatography) with UV detection, complemented by -NMR and -NMR for structural verification. Mass spectrometry (ESI-MS or MALDI-TOF) ensures molecular weight accuracy .

Q. How can X-ray crystallography be employed to determine the molecular structure, and what software is suitable for data refinement?

- Methodology : Single-crystal X-ray diffraction is ideal for resolving the compound’s 3D conformation. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.

- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include phase solving via direct methods, iterative refinement of atomic positions, and addressing twinning or disorder using tools like TWINABS .

Q. What spectroscopic methods are most effective for characterizing hydrogen-bonding interactions in this compound?

- Methodology : FT-IR spectroscopy identifies hydrogen-bond donors (e.g., NH groups) via broad absorption bands (~3300 cm). Solid-state NMR can further probe hydrogen-bond networks in crystalline forms.

- Analysis : Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bond patterns (e.g., chains, rings) to predict aggregation behavior .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound when using SHELXL?

- Methodology : Discrepancies (e.g., high R-factors) may arise from crystal twinning or disordered solvent molecules. Strategies include:

- Applying TWINABS to model twinned data.

- Using PLATON/SQUEEZE to account for disordered solvent.

- Cross-validating with alternative software (e.g., OLEX2 or CRYSTALS) to resolve ambiguities .

Q. What strategies optimize the compound’s binding affinity to angiotensin II receptors, and how can selectivity against related receptors (e.g., Y1/Y2) be validated?

- Design : Modify substituents on the 3-nitrophenyl or diphenylacetyl groups to enhance steric or electronic complementarity with receptor pockets. For example, introducing electron-withdrawing groups may improve interactions with angiotensin II’s catalytic site .

- Validation : Radioligand binding assays using -labeled angiotensin II in competitive inhibition studies. Selectivity is assessed against off-target receptors (e.g., Y1/Y2) via IC comparisons .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), polar surface area, and blood-brain barrier penetration.

- Experimental Cross-Check : Validate predictions with in vitro hepatocyte stability assays and Caco-2 cell monolayer permeability tests .

Q. What experimental approaches resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-Response Reproducibility : Test the compound in parallel assays (e.g., cell-free vs. cell-based systems) to identify assay-specific artifacts.

- Orthogonal Assays : Confirm receptor activation using calcium flux assays (FLIPR) alongside cAMP accumulation measurements.

- Structural Insights : Correlate activity differences with conformational variations observed in crystallography or molecular dynamics simulations .

Methodological Notes

- Synthesis Optimization : For scale-up, consider flow chemistry to enhance reaction control and reduce byproducts .

- Crystallography Pitfalls : Always validate SHELXL-refined structures with Hirshfeld surface analysis to detect overlooked intermolecular interactions .

- Biological Assays : Include positive controls (e.g., losartan for angiotensin II receptor studies) to ensure assay validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.